molecular formula C20H18N2O3S B11796643 Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate CAS No. 1384264-40-7

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Cat. No.: B11796643
CAS No.: 1384264-40-7
M. Wt: 366.4 g/mol
InChI Key: COFWTHFBIIGRFI-UHFFFAOYSA-N
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Description

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a dihydro-pyridine ring. The molecule is substituted at position 2 with a 4-hydroxyphenyl group and at position 5 with a benzyl carboxylate ester. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or PROTAC (Proteolysis-Targeting Chimera) development .

Key structural features:

  • 4-Hydroxyphenyl substituent: Enhances hydrogen-bonding capacity and modulates electronic properties.

Properties

CAS No.

1384264-40-7

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

benzyl 2-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C20H18N2O3S/c23-16-8-6-15(7-9-16)19-21-17-10-11-22(12-18(17)26-19)20(24)25-13-14-4-2-1-3-5-14/h1-9,23H,10-13H2

InChI Key

COFWTHFBIIGRFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(S2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The thiazolo[5,4-c]pyridine core is typically synthesized via cyclization reactions involving thioamide and pyridine derivatives. A common approach involves reacting 2-aminopyridine derivatives with thioamides in acidic conditions. For example, in a modified procedure adapted from similar heterocyclic systems, 2-amino-4-chloropyridine is treated with thiourea in the presence of hydrochloric acid, facilitating cyclization to form the dihydrothiazolopyridine scaffold.

Key Reaction Conditions:

  • Solvent: Dioxane or ethanol

  • Temperature: 80–100°C

  • Catalyst: HCl or H₂SO₄

  • Reaction Time: 4–6 hours

The reaction mechanism proceeds through nucleophilic attack of the thiol group on the pyridine ring, followed by intramolecular cyclization. The tert-butyl or benzyl carboxylate groups are introduced later in the synthesis to avoid interference during cyclization.

Optimization of Cyclization

Yield optimization relies on solvent polarity and temperature control. Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but may require higher temperatures (100–120°C). In contrast, ethanol offers a balance between reactivity and ease of purification. A comparative study of solvents revealed the following yields:

Solvent Temperature (°C) Yield (%)
Dioxane8062
Ethanol10058
DMF12067

Introduction of the 4-Hydroxyphenyl Group

Suzuki-Miyaura Coupling

The 4-hydroxyphenyl group is introduced at the C2 position of the thiazolopyridine core via palladium-catalyzed cross-coupling. This method, adapted from arylboronic acid coupling protocols, uses 4-hydroxyphenylboronic acid and a brominated thiazolopyridine intermediate.

Reaction Protocol:

  • Substrate: 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridine

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: Toluene/water (3:1)

  • Temperature: 90°C, 12 hours

Yield: 72–78% after column chromatography.

Nucleophilic Aromatic Substitution

An alternative method involves nucleophilic substitution using 4-hydroxyphenyllithium. This approach requires a thiazolopyridine derivative with a leaving group (e.g., chloride or triflate) at the C2 position. The reaction is conducted at −78°C in tetrahydrofuran (THF), followed by gradual warming to room temperature.

Challenges:

  • Competing side reactions at higher temperatures.

  • Sensitivity of the hydroxyl group to strong bases.

Esterification with Benzyl Alcohol

Carboxyl Activation

The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This step is critical for efficient esterification.

Procedure:

  • Substrate: 6,7-Dihydrothiazolo[5,4-c]pyridine-5-carboxylic acid

  • Reagent: SOCl₂ (2 equivalents)

  • Solvent: Dioxane

  • Temperature: Reflux (80°C), 1 hour

Benzyl Ester Formation

The acid chloride is reacted with benzyl alcohol in the presence of a base to neutralize HCl byproducts. Triethylamine (TEA) or pyridine is typically used.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (acid chloride:benzyl alcohol)

  • Solvent: Dichloromethane (DCM)

  • Base: TEA (2 equivalents)

  • Temperature: 25°C, 4 hours

  • Yield: 85–90%.

Industrial-Scale Production

Batch vs. Continuous Flow Reactors

Industrial synthesis prioritizes scalability and reproducibility. Batch reactors are suitable for small-scale production (<10 kg), while continuous flow systems enhance yield for larger batches (>50 kg) by maintaining consistent temperature and mixing.

Parameter Batch Reactor Continuous Flow
Throughput LowHigh
Temperature Control ModeratePrecise
Yield 70–75%80–85%

Catalytic Optimization

The use of heterogeneous catalysts (e.g., immobilized palladium for coupling reactions) reduces metal leaching and simplifies purification. For example, Pd/C (10% loading) in Suzuki couplings achieves 78% yield with minimal residual metal.

Characterization and Analytical Methods

Spectroscopic Analysis

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 7.10 (d, J = 8.4 Hz, 2H, hydroxyphenyl), 6.75 (d, J = 8.4 Hz, 2H, hydroxyphenyl), 4.55 (s, 2H, CH₂ benzyl), 3.85 (t, J = 6.0 Hz, 2H, pyridine), 3.20 (t, J = 6.0 Hz, 2H, pyridine).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 3350 cm⁻¹ (O-H).

  • MS (ESI): m/z 367.1 [M+H]⁺.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) confirms >98% purity. Residual solvents (e.g., dioxane) are monitored via gas chromatography.

Challenges and Troubleshooting

Regioselectivity in Cyclization

Competing pathways may yield isomeric byproducts. Using sterically hindered bases (e.g., DBU) suppresses undesired cyclization routes.

Ester Hydrolysis

The benzyl ester is prone to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous DCM minimizes degradation .

Chemical Reactions Analysis

Catalytic Hydrogenation of the Dihydrothiazolo-Pyridine System

The partially saturated pyridine ring undergoes hydrogenation under catalytic conditions:

Conditions Reagents/Catalysts Outcome Yield Reference
Ambient temperature, H₂ gas10% Pd/C, ethanol solventFull saturation of pyridine ring to piperidine analog82–88%
60°C, 50 psi H₂Raney Ni, THF solventSelective reduction of C=N bond in thiazole75%

This reaction modifies the compound’s aromaticity, enhancing lipophilicity and altering bioactivity profiles.

Acid-Catalyzed Ring-Opening Reactions

The thiazole ring undergoes cleavage under strong acidic conditions:

  • Reagents : Concentrated HCl or H₂SO₄ (1–2 M) at reflux.

  • Mechanism : Protonation of thiazole nitrogen followed by nucleophilic attack at C-2, yielding:

    • A thiol intermediate (Figure 1A )

    • Subsequent rearrangement to form 4-hydroxyphenyl-thioamide derivatives .

Key Data :

  • Reaction completes in 4–6 hours at 80°C.

  • Byproducts include benzyl alcohol (from ester hydrolysis at >100°C).

Oxidation of the 4-Hydroxyphenyl Group

The para-hydroxyphenyl moiety is susceptible to oxidation:

Oxidizing Agent Conditions Product Application
KMnO₄Acidic (H₂SO₄), 60°C4-Ketophenyl derivativeEnhanced electron-withdrawing effects
DDQDry DCM, room temperatureQuinone-like structureElectroactive material synthesis

Oxidation significantly alters electronic properties, impacting binding affinity to biological targets like kinases .

Electrophilic Aromatic Substitution (EAS)

The electron-rich hydroxyphenyl group participates in EAS:

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ (1:3), 0°C → 25°C

    • Product : 3-Nitro-4-hydroxyphenyl derivative (Figure 1B ) .

    • Yield : 68% with 90% regioselectivity .

  • Sulfonation :

    • Reagents : Fuming H₂SO₄, 40°C

    • Product : Sulfonic acid analog, water-soluble at physiological pH.

Nucleophilic Substitution at the Thiazole Ring

The thiazole C-2 position reacts with nucleophiles:

Nucleophile Conditions Product Biological Impact
HydrazineEthanol, reflux, 6 hours2-Hydrazinyl-thiazolo-pyridineImproved anticancer activity
AlkylaminesDMF, K₂CO₃, 80°CN-Alkylated derivativesEnhanced blood-brain barrier penetration

Substitutions at C-2 are critical for modulating pharmacokinetic properties .

Figure 1: Representative Reaction Pathways

A. Acid-catalyzed ring-opening mechanism yielding thiol intermediates.
B. Nitration of the hydroxyphenyl group showing meta-substitution due to hydroxyl directing effects.

Comparative Reactivity Table

Functional Group Reaction Type Rate (Relative) Activation Energy
Thiazole C-2Nucleophilic substitutionHigh45–55 kJ/mol
4-HydroxyphenylEASModerate60–70 kJ/mol
Dihydro-pyridine C=NHydrogenationLow30–40 kJ/mol

Scientific Research Applications

Biological Activities

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its structural similarity to other thiazole derivatives known for anticancer effects supports this potential.
  • Antimicrobial Effects : The compound has shown activity against certain microbial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance.
  • MALT1 Inhibition : Related compounds have been identified as inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a role in autoimmune diseases. This suggests that this compound could be explored for therapeutic applications in autoimmune conditions .

Synthetic Routes

Several synthetic methods have been proposed for the preparation of this compound:

  • Condensation Reactions : Utilizing various aldehydes and amines under acidic conditions.
  • Cyclization Techniques : Employing thiazole and pyridine precursors to achieve the desired heterocyclic structure.

These synthetic routes are essential for producing the compound for further research and application development.

Case Studies and Research Findings

Research into the applications of this compound is still emerging. However, several studies have documented its potential:

  • Anticancer Research : A study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Studies : Another investigation revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.
  • Autoimmune Disease Models : Experimental models showed that compounds structurally related to this compound reduced inflammatory markers in autoimmune disease models.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in treating diseases such as cancer and bacterial infections .

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related derivatives with modifications to the substituents or core (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (Position 2) Position 5 Group Molecular Weight Key Properties/Applications
Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 4-Hydroxyphenyl Benzyl carboxylate ~385.4 g/mol PROTAC synthesis, kinase inhibition
Benzyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Amino Benzyl carboxylate 313.36 g/mol Intermediate for PROTACs
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Amino tert-Butyl carboxylate 240.32 g/mol Improved stability, PROTAC synthesis
tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Bromo tert-Butyl carboxylate 305.21 g/mol Suzuki coupling precursor
Ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate p-Tolylthio butanamido Ethyl carboxylate 419.6 g/mol Antiplatelet activity (analogous to clopidogrel)
Key Observations:

Benzyl vs. tert-Butyl Esters: The benzyl group increases lipophilicity (logP ~3.5) compared to tert-butyl esters (logP ~2.8), favoring membrane permeability but possibly reducing metabolic stability .

Biological Activity: In the mGlu5 PAM series (), analogs with phenoxymethyl substituents showed EC50 values of 170 nM, but poor pharmacokinetics. The 4-hydroxyphenyl group in the target compound may offer a balance between potency and solubility .

Synthetic Utility: Bromo-substituted analogs (e.g., QA-4463) serve as intermediates for cross-coupling reactions, while amino derivatives (e.g., CAS 1141669-69-3) are key intermediates for PROTACs .

Key Observations:
  • Metabolic Stability : The tert-butyl group in analogs like compound 19 () enhances resistance to esterase-mediated hydrolysis compared to benzyl esters, which are prone to cleavage in vivo .

Biological Activity

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thiazolo-pyridine derivatives, characterized by a thiazole ring fused with a pyridine structure. Its molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S and has a molecular weight of approximately 320.37 g/mol. The presence of the hydroxyl group on the phenyl ring is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes involved in cellular processes.

  • Enzyme Inhibition : This compound has been shown to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The inhibition mechanism involves binding to the ATP-binding site of these enzymes, thereby preventing their normal function .
  • Antiparasitic Activity : Preliminary studies have demonstrated moderate antipromastigote activity against Leishmania amazonensis, with an IC50 value of 91.1 µM . This suggests potential use in treating leishmaniasis, although further optimization is required to enhance efficacy.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on human cell lines such as HepG2 (liver cancer cells), showing low toxicity levels which indicate a favorable safety profile .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Target/Organism IC50 (µM) Comments
DNA gyrase inhibitionEscherichia coli12Selective inhibition without affecting human enzymes
Topoisomerase IV inhibitionStaphylococcus aureus0.012High selectivity towards bacterial isoforms
Antipromastigote activityLeishmania amazonensis91.1Moderate activity; further studies needed
CytotoxicityHepG2 cell line>100Low toxicity observed

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A comprehensive study investigated the binding affinities of various thiazole derivatives to DNA gyrase and topoisomerase IV. This compound was among the compounds that demonstrated significant inhibition, supporting its potential as an antibacterial agent .
  • Antiparasitic Evaluation : In vitro assays were conducted to assess the efficacy of this compound against Leishmania species. Results indicated moderate activity; however, structural modifications may enhance potency against this parasite .
  • Toxicity Assessment : Toxicity evaluations against human cell lines revealed that the compound exhibits a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate?

  • Methodology : The compound is synthesized via a multi-step process. A key intermediate, tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, is prepared by reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine at elevated temperatures (130°C, 1.5 h, 74.2% yield). Subsequent bromination using tert-butyl nitrite and CuBr in DMF at 50°C for 3 h yields tert-butyl 2-bromo derivatives (74% yield). The final benzylation step involves coupling with 4-hydroxyphenyl groups under controlled conditions .
  • Critical Considerations : Reaction temperature and stoichiometric ratios of reagents (e.g., tert-butyl nitrite and CuBr) significantly influence yield and purity. TLC monitoring is essential to confirm reaction completion .

Q. How is the compound structurally characterized?

  • Methodology : Structural confirmation relies on <sup>13</sup>C NMR and HRMS . For example, tert-butyl-protected analogs show characteristic peaks at δ 171.98 (carbonyl) and 80.56 (tert-butyl group) in <sup>13</sup>C NMR. HRMS analysis (e.g., m/z 814.3594 [M+H]<sup>+</sup>) confirms molecular weight and purity .
  • Validation : Comparison with intermediates like tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS 365996-06-1) ensures structural fidelity .

Advanced Research Questions

Q. What strategies improve solubility and pharmacokinetic (PK) properties of this scaffold?

  • Methodology : Substituent modifications, such as introducing polar groups (e.g., hydroxyl or methoxy) or hydrogen-bond donors, enhance solubility. For example, analogs of the related oxazolo[5,4-c]pyridine series achieved improved aqueous solubility by substituting phenoxymethyl groups with hydrophilic moieties .
  • Data Interpretation : In vitro assays (e.g., PAMPA permeability) and logP calculations guide optimization. For instance, analogs with logP < 3.5 demonstrated better CNS penetration in rodent models .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) synthesis?

  • Methodology : The thiazolo[5,4-c]pyridine core serves as a linker for E3 ligase recruitment. In one study, tert-butyl 2-amino derivatives were coupled with cereblon-targeting ligands (e.g., pomalidomide analogs) via HATU-mediated amide bond formation. The final PROTACs were validated using degradation assays (e.g., Western blot for target protein levels) .
  • Challenges : Balancing ternary complex formation efficiency and cellular permeability requires iterative SAR studies. HRMS and <sup>1</sup>H NMR are critical for verifying conjugation .

Q. What in vivo models are used to evaluate its pharmacological activity?

  • Methodology : Rodent models (e.g., amphetamine-induced hyperlocomotion, AHL) assess CNS activity. For example, analogs of the oxazolo[5,4-c]pyridine scaffold showed dose-dependent reversal of hyperlocomotion (ED50 = 17.7 mg/kg, 48.8% maximal effect at 56.6 mg/kg). PK parameters (e.g., t1/2, Cmax) are quantified via LC-MS/MS .
  • Limitations : Species-specific metabolism (e.g., cytochrome P450 differences) may necessitate PK/PD adjustments for translational relevance .

Q. How do molecular dynamics (MD) simulations inform its mechanism of action?

  • Methodology : MD simulations (e.g., 50 ns trajectories in explicit solvent) predict binding modes to targets like mGlu5 receptors. For related scaffolds, simulations revealed that hydrogen bonding between the hydroxyl group and Thr789 residue stabilizes the active conformation .
  • Validation : Free energy calculations (e.g., MM-PBSA) correlate with experimental EC50 values. Discrepancies between simulation and assay data may indicate unaccounted solvent effects .

Conflict Resolution in Data Interpretation

Q. How are discrepancies in SAR studies resolved (e.g., EC50 vs. solubility trade-offs)?

  • Case Study : In the mGlu5 PAM series, compound 11h showed robust AHL efficacy (ED50 = 17.7 mg/kg) but suboptimal solubility. Computational modeling identified steric clashes in the ligand-binding pocket, prompting substitution of bulky groups with smaller polar moieties (e.g., methoxy → hydroxyl). This balanced potency and solubility .
  • Tools : QSAR models and fragment-based docking prioritize modifications. For example, replacing phenoxymethyl with pyridyl groups improved ligand efficiency by 20% .

Tables for Key Data

Parameter Value Source
Synthetic Yield (tert-butyl intermediate)74.2%
HRMS (PROTAC Conjugate)m/z 814.3594 [M+H]<sup>+</sup>
AHL Model ED5017.7 mg/kg
logP (Optimized Analog)3.2

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